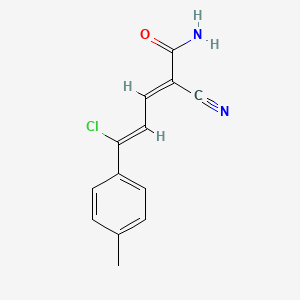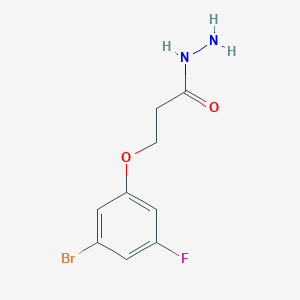
3-(3-Bromo-5-fluorophenoxy)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-fluorophenoxy)propanehydrazide is an organic compound with the molecular formula C9H10BrFN2O2 It is a derivative of phenoxypropanehydrazide, featuring bromine and fluorine substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenoxy)propanehydrazide typically involves the reaction of 3-bromo-5-fluorophenol with 3-chloropropanehydrazide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the hydrazide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-fluorophenoxy)propanehydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Reduced forms of the hydrazide group.
Condensation: Hydrazones formed from the reaction with carbonyl compounds.
Applications De Recherche Scientifique
3-(3-Bromo-5-fluorophenoxy)propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe for studying biological processes involving hydrazide derivatives.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propanehydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The hydrazide group can form covalent bonds with target molecules, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluorophenylhydrazine: Similar structure but lacks the propane linkage.
3-(3-Bromo-5-fluorophenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a hydrazide group.
Uniqueness
3-(3-Bromo-5-fluorophenoxy)propanehydrazide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10BrFN2O2 |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
3-(3-bromo-5-fluorophenoxy)propanehydrazide |
InChI |
InChI=1S/C9H10BrFN2O2/c10-6-3-7(11)5-8(4-6)15-2-1-9(14)13-12/h3-5H,1-2,12H2,(H,13,14) |
Clé InChI |
UUWJVUIBNJRVHL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)OCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




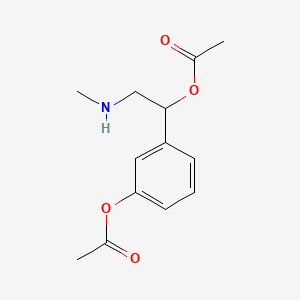



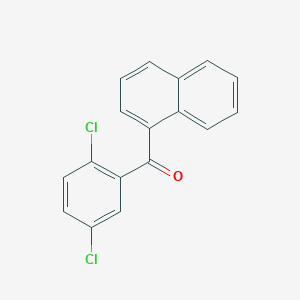




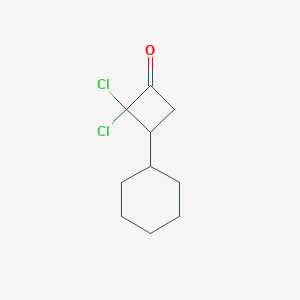
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
